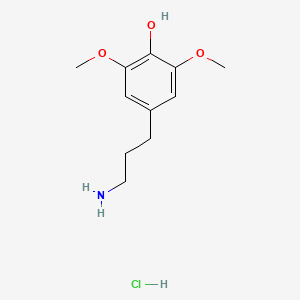

4-(3-Aminopropyl)-2,6-dimethoxyphenol hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “4-(3-Aminopropyl)-2,6-dimethoxyphenol hydrochloride” is a phenolic compound with an aminopropyl and two methoxy groups attached to the phenol ring. The presence of these functional groups suggests that this compound could have interesting chemical properties and potential applications in various fields .

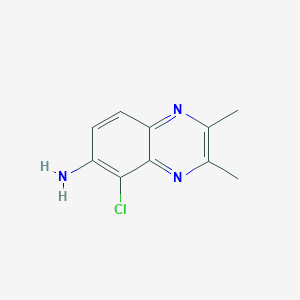

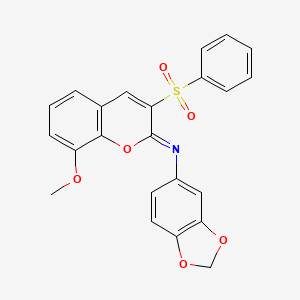

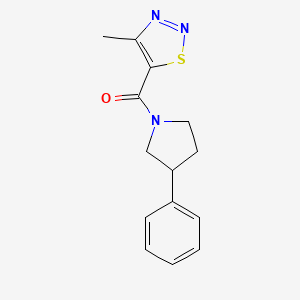

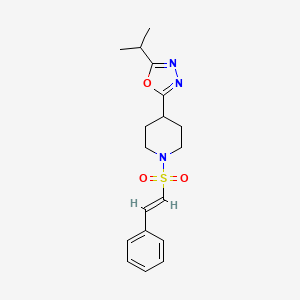

Molecular Structure Analysis

The molecular structure of this compound would likely show a phenol ring substituted with aminopropyl and methoxy groups. The exact structure would depend on the positions of these substituents on the phenol ring .Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions due to the presence of the phenol, amine, and ether (methoxy) functional groups. For example, the phenol group could undergo reactions typical of alcohols, such as esterification .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar amine and phenol groups could make this compound soluble in polar solvents .Scientific Research Applications

Enzymatic Modification for Antioxidant Synthesis

A study by Adelakun et al. (2012) explored the enzymatic modification of 2,6-dimethoxyphenol, a compound structurally related to "4-(3-Aminopropyl)-2,6-dimethoxyphenol hydrochloride", to synthesize dimers with higher antioxidant capacity. The research demonstrated that laccase-catalyzed oxidation of 2,6-dimethoxyphenol produced a dimer with approximately double the antioxidant activity of the original compound. This finding indicates potential applications in developing bioactive compounds with enhanced antioxidant properties (Adelakun et al., 2012).

Polymorphism and Solid-State Characterization

Vogt et al. (2013) investigated the polymorphic forms of a compound similar in structure to "4-(3-Aminopropyl)-2,6-dimethoxyphenol hydrochloride". The research utilized spectroscopic and diffractometric techniques to characterize the polymorphs, highlighting the importance of solid-state analysis in pharmaceutical development. This study underscores the relevance of polymorphism in the design and optimization of pharmaceutical compounds, potentially including those derived from "4-(3-Aminopropyl)-2,6-dimethoxyphenol hydrochloride" (Vogt et al., 2013).

Application in Solid-Phase Synthesis

Jin et al. (2001) reported on the preparation of 4-formyl-3,5-dimethoxyphenol, a key synthetic intermediate for constructing linkers and resins used in solid-phase synthesis. This research is relevant for the development of synthetic methodologies that could be applied to similar phenolic compounds, including "4-(3-Aminopropyl)-2,6-dimethoxyphenol hydrochloride", for the synthesis of peptides and non-peptide molecules (Jin et al., 2001).

Synthesis and Characterization of Biologically Active Compounds

Sroor (2019) described the synthesis and characterization of new biologically active pyrrolo[2,3-b]pyridine scaffolds incorporating a moiety similar to "4-(3-Aminopropyl)-2,6-dimethoxyphenol hydrochloride". This study illustrates the potential of structurally related compounds in the design and development of new therapeutic agents, showcasing the diverse applications of chemical synthesis in drug discovery (Sroor, 2019).

Future Directions

properties

IUPAC Name |

4-(3-aminopropyl)-2,6-dimethoxyphenol;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO3.ClH/c1-14-9-6-8(4-3-5-12)7-10(15-2)11(9)13;/h6-7,13H,3-5,12H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAAYFDLCCUBDIY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1O)OC)CCCN.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(3-Aminopropyl)-2,6-dimethoxyphenol hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-1-naphthamide](/img/structure/B2604692.png)

![1-(Chloromethyl)-3-(3-propan-2-ylphenyl)bicyclo[1.1.1]pentane](/img/structure/B2604699.png)

![(2-Methyl-1,3-thiazol-4-yl)-[4-(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]methanone](/img/structure/B2604700.png)

![N-[(2,4-dimethylphenyl)carbamoyl]-2-(3-formylphenoxy)acetamide](/img/structure/B2604701.png)

![(E)-6-(2-(furan-2-yl)vinyl)-3-(4-methoxybenzyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2604704.png)

![(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone](/img/structure/B2604706.png)

![2-ethyl-1-(5-{[4-(4-methoxyphenyl)piperazino]carbonyl}-1H-pyrrol-3-yl)-1-butanone](/img/structure/B2604708.png)